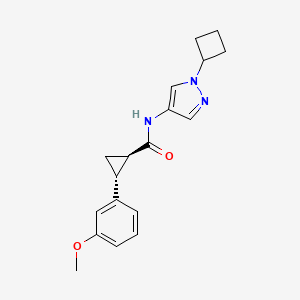![molecular formula C16H18F2N4O2 B7351074 N-[3-(2,4-difluorophenyl)cyclobutyl]-1-(2-methoxyethyl)triazole-4-carboxamide](/img/structure/B7351074.png)
N-[3-(2,4-difluorophenyl)cyclobutyl]-1-(2-methoxyethyl)triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(2,4-difluorophenyl)cyclobutyl]-1-(2-methoxyethyl)triazole-4-carboxamide, also known as PF-06282999, is a small molecule drug that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of cyclobutyl-containing triazole carboxamides and has been found to exhibit a wide range of biological activities.
作用机制
The mechanism of action of N-[3-(2,4-difluorophenyl)cyclobutyl]-1-(2-methoxyethyl)triazole-4-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is involved in the regulation of gene expression and has been found to be overexpressed in certain types of cancer cells. By inhibiting the activity of BRD4, this compound is thought to prevent the expression of genes that promote cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, the compound has been shown to inhibit the growth of certain bacteria and fungi. This compound has also been found to have a positive effect on cognitive function, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
实验室实验的优点和局限性
One of the major advantages of N-[3-(2,4-difluorophenyl)cyclobutyl]-1-(2-methoxyethyl)triazole-4-carboxamide is its high potency and selectivity, making it an ideal candidate for use in laboratory experiments. However, one limitation of the compound is its relatively short half-life, which may limit its effectiveness in vivo.
未来方向
There are several future directions for research on N-[3-(2,4-difluorophenyl)cyclobutyl]-1-(2-methoxyethyl)triazole-4-carboxamide. One area of interest is the development of more potent and selective analogs of the compound. Another potential direction is the exploration of this compound as a potential treatment for other diseases, such as viral infections and autoimmune disorders. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
合成方法
The synthesis of N-[3-(2,4-difluorophenyl)cyclobutyl]-1-(2-methoxyethyl)triazole-4-carboxamide involves a multi-step process that begins with the preparation of the starting materials, followed by the cyclization of a cyclobutyl-containing precursor to form the triazole ring. This is then followed by the introduction of the carboxamide group and the final purification of the compound. The synthesis of this compound has been optimized to ensure high yields and purity of the final product.
科学研究应用
N-[3-(2,4-difluorophenyl)cyclobutyl]-1-(2-methoxyethyl)triazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The compound has been found to exhibit potent activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
N-[3-(2,4-difluorophenyl)cyclobutyl]-1-(2-methoxyethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N4O2/c1-24-5-4-22-9-15(20-21-22)16(23)19-12-6-10(7-12)13-3-2-11(17)8-14(13)18/h2-3,8-10,12H,4-7H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSVUHRYRMFANG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(N=N1)C(=O)NC2CC(C2)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-2-(3-methyl-2,4-dioxopyrimidin-1-yl)acetamide](/img/structure/B7350995.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide](/img/structure/B7351010.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7351017.png)
![2-(2,2-dimethylpropyl)-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-1,3-thiazole-5-carboxamide](/img/structure/B7351018.png)

![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-(tetrazol-1-yl)benzamide](/img/structure/B7351027.png)
![N-[3-(2,4-difluorophenyl)cyclobutyl]-3-methyl-5-(methylamino)-1,2-thiazole-4-carboxamide](/img/structure/B7351031.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-methyl-4-oxophthalazine-1-carboxamide](/img/structure/B7351034.png)
![N-[3-(2,4-difluorophenyl)cyclobutyl]-5-(methoxymethyl)pyridine-3-carboxamide](/img/structure/B7351038.png)
![N-[3-(2,4-difluorophenyl)cyclobutyl]-3-(4-methyl-5-oxo-1,2,4-triazol-1-yl)propanamide](/img/structure/B7351046.png)
![N-[3-(2,4-difluorophenyl)cyclobutyl]-2-(pyridin-2-ylmethoxy)acetamide](/img/structure/B7351050.png)
![N-[3-(2,4-difluorophenyl)cyclobutyl]-3-methyltriazolo[4,5-b]pyridine-7-carboxamide](/img/structure/B7351057.png)
![N-[3-(2,4-difluorophenyl)cyclobutyl]-4-methyl-2-propyl-1,3-oxazole-5-carboxamide](/img/structure/B7351061.png)
